Cas no 2877634-63-2 (6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine)

6-(4-Methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group and a 1,4-diazepane ring bearing a methanesulfonyl moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The methanesulfonyl group enhances solubility and may influence binding affinity, while the diazepane ring offers conformational flexibility, potentially improving target engagement. The dimethylamino substituent contributes to electronic modulation of the pyrimidine system. This compound is of interest for pharmaceutical research due to its balanced physicochemical properties and modular synthetic accessibility for further derivatization.
6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine structure
2877634-63-2 structure
Product Name:6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine
CAS No:2877634-63-2
MF:C12H21N5O2S
MW:299.39244055748
CID:5330300
PubChem ID:165435358
Update Time:2025-05-21

6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2877634-63-2
    • 6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine
    • AKOS040862095
    • F6743-8961
    • 6-[Hexahydro-4-(methylsulfonyl)-1H-1,4-diazepin-1-yl]-N,N-dimethyl-4-pyrimidinamine
    • Inchi: 1S/C12H21N5O2S/c1-15(2)11-9-12(14-10-13-11)16-5-4-6-17(8-7-16)20(3,18)19/h9-10H,4-8H2,1-3H3
    • InChI Key: XRCHCZZEEYPKID-UHFFFAOYSA-N
    • SMILES: C1=NC(N2CCCN(S(C)(=O)=O)CC2)=CC(N(C)C)=N1

Computed Properties

  • Exact Mass: 299.14159610g/mol
  • Monoisotopic Mass: 299.14159610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 78Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 508.9±60.0 °C(Predicted)
  • pka: 7.87±0.10(Predicted)

6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine Pricemore >>

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Additional information on 6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine

Recent Advances in the Study of 6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine (CAS: 2877634-63-2)

The compound 6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine (CAS: 2877634-63-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique diazepane and pyrimidine core, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and as a potential candidate for drug development.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. One key area of investigation has been its role as a selective inhibitor of specific kinases, which are critical targets in cancer therapy. Preliminary in vitro and in vivo studies have demonstrated that 6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine exhibits potent inhibitory effects on kinase activity, leading to reduced proliferation of cancer cells. These findings suggest its potential utility as a novel therapeutic agent in oncology.

In addition to its kinase inhibitory properties, researchers have explored the compound's pharmacokinetic profile and metabolic stability. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed favorable metabolic stability and bioavailability, further supporting its potential as a drug candidate.

Another notable aspect of recent research is the exploration of structure-activity relationships (SAR) for 6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine. By synthesizing and testing various analogs, scientists have identified key structural features that contribute to its biological activity. These insights are invaluable for the rational design of next-generation compounds with enhanced efficacy and reduced off-target effects.

Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as potential toxicity, selectivity, and resistance mechanisms need to be addressed through further preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this research and translate these discoveries into viable therapeutic options.

In conclusion, 6-(4-methanesulfonyl-1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and promising biological activity make it a valuable candidate for further investigation. Continued research efforts will be crucial to fully unlock its therapeutic potential and address the remaining challenges in its development.

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